ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate
Overview
Description
Scientific Research Applications
Molecular Structures and Hydrogen Bonding
- Molecular Structure Analysis : Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate has been analyzed for its complex molecular structures. It forms intricate sheets through a combination of N-H...O, N-H...N, C-H...N, and C-H...pi(arene) hydrogen bonds (Costa et al., 2007).
Synthesis Methods and Crystal Structures
- Synthesis and Crystal Structure : The compound has been synthesized through reactions involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, with its structure confirmed by single crystal X-ray diffraction studies. Intramolecular hydrogen bonds play a significant role in its structural stability (Achutha et al., 2017).
- Reactivity with Ethyl Glyoxylate : It has been used in the formation of 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters through reaction with alkyl(hetero)aromatic α-hydroxyamino oximes, highlighting its versatility in creating various molecular structures (Nikolaenkova et al., 2019).
Chemical Properties and Interactions
- Chemical Properties : The compound's planar molecular structure and hydrogen bonding network have been examined, revealing insights into its chemical behavior and potential applications in various fields (Wu et al., 2005).
- Molecular Interactions : Its molecular interactions, especially the π … π interactions, have been extensively studied, contributing to the understanding of its chemical and physical properties (Ovonramwen et al., 2021).
Applications in Synthesis and Antimicrobial Activities
- Synthesis of Derivatives : The compound has been utilized in synthesizing novel pyrazole derivatives with potential antimicrobial and anticancer properties, demonstrating its significance in pharmaceutical research (Hafez et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-7-14-11(15-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLCPCBXQALTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702921 | |
Record name | Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701293-02-9 | |
Record name | Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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